molecular formula C13H26O2Si B2545809 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde CAS No. 2095409-48-4

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

Cat. No. B2545809
CAS RN: 2095409-48-4
M. Wt: 242.434
InChI Key: QSEQUFHRHDHVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, also known as TBSOCA, is a chemical compound used in scientific research. It is a versatile reagent that can be used in various chemical reactions, making it an essential tool for synthetic chemists.

Scientific Research Applications

Asymmetric Organocatalytic Mukaiyama–Michael Reactions

Cyclopentane-1,2-dione bis(tert-butyldimethylsilyl) enol ether, which closely relates to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, is used in organocatalytic reactions with α,β-unsaturated aldehydes. This process results in Mukaiyama–Michael adducts that form chiral 1,2-diketones with high stereoselectivity (Reile et al., 2012).

Reactivity Tuning with Organolithium Reagents

O-tert-Butyldimethylsilylimidazolyl aminals, derived from aldehydes similar to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, react with organolithium reagents similarly to parent aldehydes. This reactivity can be tuned by substituting the imidazolyl moiety (Gimisis et al., 2003).

Tandem-Type Isomerization/Oxidation Transformation

(1R,4R,5S-5-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-(trimethylsilyl)cyclopent-2-ene-1-carbaldehyde, a compound sharing structural similarity with 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, undergoes isomerization/oxidation in a toluene–DBU–O2 medium, forming a structurally modified carbaldehyde (Gimazetdinov et al., 2020).

Gas Chromatography and Mass Spectrometry

A method involving the oxime-tert-butyldimethylsilyl derivatives, which are structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been developed for the analysis of aliphatic aldehydes in biological samples using gas chromatography and mass spectrometry (Norsten-Höög & Cronholm, 1990).

Diastereoselective Addition Reactions

The (tert-butyldimethylsilyl)oxy derivatives are used in indium-promoted aldehyde addition reactions, displaying high levels of syn-1,4-asymmetric induction. This demonstrates the compound's utility in stereoselective synthetic chemistry (Paquette et al., 1997).

Chemical Warfare Agent Detection

(E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been synthesized for the detection of chemical warfare nerve agents, showcasing its potential application in security and defense (Lee et al., 2012).

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEQUFHRHDHVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.